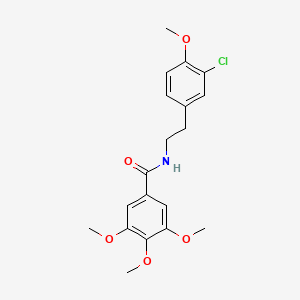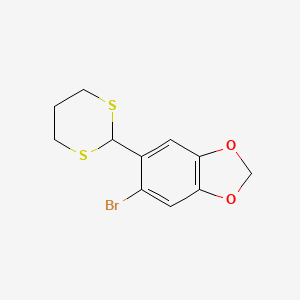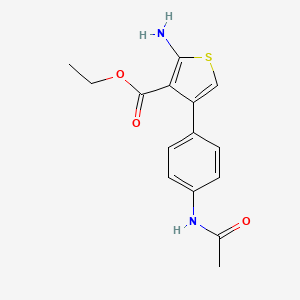
2-(Allylthioethyl)-6,6-dimethylbicyclo(3.1.1)hept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Allylthioethyl)-6,6-dimethylbicyclo(3.1.1)hept-2-ene is a compound that belongs to the bicyclo[3.1.1]hept-2-ene family. This compound is characterized by its unique bicyclic structure, which includes a cyclohexyl and cyclobutyl ring fused at specific positions. The presence of an allylthioethyl group adds to its distinctiveness and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylthioethyl)-6,6-dimethylbicyclo(3.1.1)hept-2-ene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[3.1.1]hept-2-ene scaffold, which can be derived from natural sources or synthesized through various organic reactions.
Introduction of Allylthioethyl Group: The allylthioethyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of an allylthiol with an appropriate electrophile on the bicyclo[3.1.1]hept-2-ene scaffold.
Reaction Conditions: The reaction is typically carried out in the presence of a base, such as sodium hydride, and a suitable solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Allylthioethyl)-6,6-dimethylbicyclo(3.1.1)hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the allylthioethyl group to a corresponding thiol or sulfide.
Substitution: The allylthioethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Allylthioethyl)-6,6-dimethylbicyclo(3.1.1)hept-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Allylthioethyl)-6,6-dimethylbicyclo(3.1.1)hept-2-ene involves its interaction with molecular targets through its reactive functional groups. The allylthioethyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and enzyme activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6,6-Trimethylbicyclo(3.1.1)hept-2-ene: A similar compound without the allylthioethyl group.
2-(Methylthioethyl)-6,6-dimethylbicyclo(3.1.1)hept-2-ene: A compound with a methylthioethyl group instead of an allylthioethyl group.
Uniqueness
2-(Allylthioethyl)-6,6-dimethylbicyclo(3.1.1)hept-2-ene is unique due to the presence of the allylthioethyl group, which imparts distinct reactivity and potential applications in various fields. The bicyclic structure also contributes to its uniqueness and versatility in chemical reactions.
Eigenschaften
CAS-Nummer |
194788-60-8 |
|---|---|
Molekularformel |
C14H22S |
Molekulargewicht |
222.39 g/mol |
IUPAC-Name |
6,6-dimethyl-2-(2-prop-2-enylsulfanylethyl)bicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C14H22S/c1-4-8-15-9-7-11-5-6-12-10-13(11)14(12,2)3/h4-5,12-13H,1,6-10H2,2-3H3 |
InChI-Schlüssel |
SSVUDRSVVBMRKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CC=C(C1C2)CCSCC=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


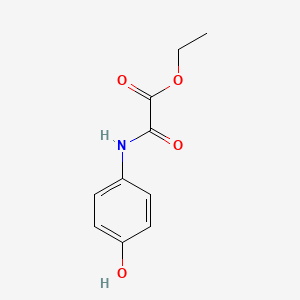

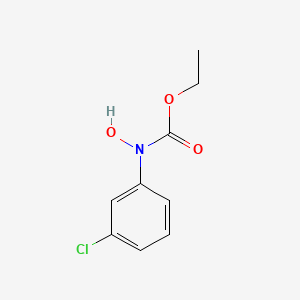

![Acetamide, N,N'-[1,5-pentanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B11955623.png)
